4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine
Description
Overview of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Sciences
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, forms the core of a vast and significant class of heterocyclic compounds. ignited.in These molecules are fundamental to life, constituting the essential building blocks of nucleic acids—DNA and RNA—in the form of cytosine, thymine, and uracil. sciensage.infonbinno.comnih.gov Beyond their biological roles, pyrimidine derivatives have garnered immense interest from chemists and pharmacologists due to their diverse and potent biological activities. ignited.innih.govresearchgate.net The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic properties. nih.govnih.gov
Structural Features and Classification of 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine
This compound is a substituted pyrimidine characterized by several key functional groups that define its chemical nature. The core of the molecule is a pyrimidine ring. Attached to this ring are a chloro group at the 4-position, two methyl groups at the 5- and 6-positions, and a pyridin-4-yl group at the 2-position.
| Component | Position | Description |
| Pyrimidine | Core | A six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. |
| Chloro Group | 4 | A halogen substituent that can influence the compound's reactivity and electronic properties. |
| Methyl Groups | 5 and 6 | Alkyl groups that can affect the molecule's steric profile and solubility. |
| Pyridin-4-yl Group | 2 | A pyridine (B92270) ring attached at its fourth position, adding another heterocyclic moiety to the overall structure. |
The presence of these distinct substituents classifies this compound as a highly functionalized pyrimidine derivative.
Significance of Pyrimidine Derivatives in Contemporary Chemical Research
The versatility of the pyrimidine ring allows for extensive chemical modifications, leading to a wide array of derivatives with significant biological and pharmacological potential. researchgate.netgsconlinepress.com Researchers have successfully synthesized pyrimidine-based compounds with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govresearchgate.netjetir.orgjrasb.com The ability of the pyrimidine core to interact with various biological targets through hydrogen bonding and other non-covalent interactions makes it a valuable scaffold in the design of novel therapeutic agents. nih.gov The ongoing exploration of pyrimidine chemistry continues to yield new compounds with promising applications in medicine and materials science. nbinno.comjrasb.com
Research Landscape and Areas of Investigation for this compound
While the broader class of pyrimidine derivatives is the subject of extensive research, specific investigations into this compound are not widely documented in publicly available scientific literature. Much of the current understanding of such compounds is derived from the study of structurally related molecules. The research landscape for similar chlorinated pyrimidine derivatives suggests potential applications as intermediates in organic synthesis. chemicalbook.comthieme.de The chloro substituent, for instance, can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups and the creation of diverse chemical libraries.
The pyridinyl and dimethyl substitutions on the pyrimidine ring are also of interest. The incorporation of a pyridine ring can influence the molecule's biological activity, as seen in many established drugs. The methyl groups can modulate the compound's physical properties and how it fits into biological targets. Future research on this compound would likely focus on its synthetic utility and preliminary screening for various biological activities, drawing parallels from the known properties of other substituted pyrimidines.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-3-5-13-6-4-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUNAJRFDNUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245163 | |
| Record name | 4-Chloro-5,6-dimethyl-2-(4-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204394-62-7 | |
| Record name | 4-Chloro-5,6-dimethyl-2-(4-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204394-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,6-dimethyl-2-(4-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 5,6 Dimethyl 2 Pyridin 4 Yl Pyrimidine and Its Analogues
Conventional Synthetic Approaches to Halogenated Pyrimidines
Conventional methods for the synthesis of halogenated pyrimidines, such as 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine, often rely on a two-stage process: the initial construction of a hydroxypyrimidine precursor, followed by a halogenation step. These established methods are widely utilized due to their reliability and the availability of starting materials.
Nucleophilic Aromatic Substitution Strategies Utilizing Chlorinated Pyrimidine (B1678525) Precursors
One of the most common methods for introducing a chlorine atom onto a pyrimidine ring is through the nucleophilic aromatic substitution of a hydroxyl group. This transformation is typically achieved by treating the corresponding hydroxypyrimidine with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently employed reagent for this purpose. The reaction is often carried out at elevated temperatures, and in some cases, a base such as pyridine (B92270) is used to facilitate the reaction. nih.govresearchgate.netresearchgate.net
For the specific synthesis of this compound, the immediate precursor would be 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol. chemicalbook.comuni.luepa.gov The chlorination of this intermediate with phosphorus oxychloride would yield the desired product. The general reaction is depicted below:
General Chlorination Reaction of a Hydroxypyrimidine
Note: This is a representative image. R1, R2, and R3 would correspond to the specific substituents of the target molecule.
Solvent-free chlorination procedures using equimolar amounts of POCl₃ have been developed for large-scale preparations, offering environmental and safety benefits over methods that use a large excess of the reagent. nih.govresearchgate.netdntb.gov.ua
Cyclization Reactions for the Construction of the Pyrimidine Ring System
The construction of the pyrimidine ring itself is a fundamental step in the synthesis of the target molecule's precursor. The most widely used method for this is the Prinzbach pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. bu.edu.eg
To synthesize the precursor 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol, the required starting materials would be 3-methyl-2,4-pentanedione (B1204033) and isonicotinamidine (B1297283) (pyridine-4-carboxamidine). The condensation reaction between these two components, typically carried out in the presence of a base, leads to the formation of the desired hydroxypyrimidine.
Proposed Synthesis of 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol
Note: This is a representative image of the proposed reaction.
This cyclization approach is highly versatile and allows for the introduction of various substituents on the pyrimidine ring by selecting the appropriate starting materials.
Condensation Reactions in Pyrimidine Synthesis
Condensation reactions are at the heart of pyrimidine synthesis. The reaction between a β-dicarbonyl compound and an amidine, as described above, is a classic example. Other variations exist, such as the reaction of α,β-unsaturated ketones with amidines, which can also lead to the formation of pyrimidine derivatives. The choice of condensation strategy depends on the desired substitution pattern of the final pyrimidine ring.
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine-Pyrimidine Linkages
An alternative and more modern approach to the synthesis of this compound involves the formation of the C-C bond between the pyridine and pyrimidine rings using transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of flexibility and are often more efficient for creating diverse libraries of compounds.
Suzuki-Miyaura Coupling and its Applications in Aryl-Pyridyl Linkage Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. researchgate.netnih.govnih.govmdpi.commdpi.com In the context of synthesizing the target molecule, this could involve the reaction of a 2-halopyrimidine derivative with pyridine-4-boronic acid, or a 4-halopyridine with a 2-pyrimidinylboronic acid derivative.
For instance, one could envision a synthetic route starting with a 2,4-dichloro-5,6-dimethylpyrimidine. A regioselective Suzuki-Miyaura coupling at the more reactive 2-position with pyridine-4-boronic acid would directly install the pyridyl group, leading to the target compound. The regioselectivity of such reactions on dichloropyrimidines can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions. nih.govmdpi.com
Illustrative Suzuki-Miyaura Coupling Reaction
Note: This is a representative image illustrating the concept.
| Component | Description |
| Aryl/Heteroaryl Halide | In this case, a substituted 2-chloropyrimidine. |
| Boronic Acid | Pyridine-4-boronic acid. |
| Palladium Catalyst | Typically Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources. |
| Base | Required for the catalytic cycle, e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃. |
| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane) and water is common. |
Other Palladium-Catalyzed Coupling Methods for Pyrimidine Functionalization
Besides the Suzuki-Miyaura coupling, several other palladium-catalyzed cross-coupling reactions are valuable for the synthesis of pyridine-pyrimidine linkages.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. A potential route could be the reaction of a 2-stannylpyrimidine derivative with 4-halopyridine, or vice versa. The Stille reaction is known for its tolerance to a wide range of functional groups.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. This method is often highly efficient and can be performed under mild conditions. For example, 2-pyridylzinc chloride could be coupled with a 2-halo-4-chloro-5,6-dimethylpyrimidine.
Buchwald-Hartwig Amination: While this reaction forms a C-N bond, it is a crucial palladium-catalyzed method for the functionalization of halopyrimidines. Although not directly applicable to the C-C bond formation in the target molecule, it is a key method for synthesizing related amino-pyrimidine analogues.
These transition metal-catalyzed methods provide a powerful and versatile toolkit for the synthesis of this compound and a wide array of its derivatives, enabling rapid access to new compounds for further investigation.
Multi-Component Reaction Strategies for Enhanced Structural Diversity
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. acs.org The synthesis of pyrimidine derivatives, including analogues of this compound, can be effectively achieved through various MCR strategies.
One of the most well-established MCRs for pyrimidine synthesis is the Biginelli reaction, though numerous other cycloaddition and condensation strategies exist. mdpi.com For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, utilizing amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted pyrimidines with yields of up to 93%. acs.orgnih.gov By employing a pyridine-containing amidine, this methodology could be adapted for the synthesis of 2-(pyridin-4-yl)pyrimidine (B3282261) cores.
Another versatile approach involves the [2+2+1+1] annulation of aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) under microwave irradiation and solvent-free conditions, affording 2,4,6-triarylpyrimidines in good to excellent yields. mdpi.com The structural diversity of the resulting pyrimidines can be readily expanded by varying the substitution patterns of the starting materials.
Furthermore, four-component reactions involving amidines, styrenes, and N,N-dimethylformamide (DMF) as a dual synthon have been developed for the synthesis of pyrimidine carboxamides, catalyzed by palladium. mdpi.com Such innovative MCRs highlight the potential for creating a wide array of functionalized pyrimidine analogues. The application of these strategies allows for the systematic modification of the pyrimidine core at various positions, leading to a diverse range of analogues with potentially unique biological activities.
To illustrate the potential of MCRs in generating structural diversity, the following table summarizes various multi-component strategies for pyrimidine synthesis:
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |
| [3+1+1+1] Cycloaddition | Amidines, up to three different alcohols | PN5P-Ir-pincer complexes | Regioselective, high yields, sustainable | acs.orgnih.gov |
| [2+2+1+1] Annulation | Aryl methyl ketones, benzaldehydes, aromatic nitriles, hydroxylamine | Microwave irradiation, solvent-free | Good to excellent yields, rapid | mdpi.com |
| Four-Component Reaction | Amidines, styrene, N,N-dimethylformamide | Palladium-catalyzed | DMF acts as a dual synthon | mdpi.com |
| [4+2] Cycloaddition | Trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, terminal alkynes | Copper-catalyzed | High yields for sulfonamide pyrimidine derivatives | mdpi.com |
Exploration of Green Chemistry Principles in Pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. powertechjournal.com The synthesis of pyrimidine derivatives presents numerous opportunities for the application of these principles, including the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.comnih.gov
A key aspect of green pyrimidine synthesis is the replacement of hazardous solvents with greener alternatives. Water, being non-toxic, inexpensive, and readily available, is an excellent solvent for many organic reactions. powertechjournal.com For example, the β-cyclodextrin-catalyzed synthesis of pyrimidine derivatives from various substituted phenyl and heterocyclic aldehydes has been successfully carried out in an aqueous medium. mdpi.com
The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy consumption. rasayanjournal.co.inijper.org Microwave-assisted synthesis, often performed under solvent-free conditions, has proven to be a highly efficient method for the preparation of pyrimidine derivatives. ijper.orgijres.org For instance, the condensation of chalcones with urea (B33335) to form pyrimidines can be achieved in minutes under microwave irradiation, compared to several hours with conventional heating. ijper.orgijres.org
Catalysis plays a crucial role in green chemistry, with a focus on the development of reusable and non-toxic catalysts. rasayanjournal.co.in Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. The use of a porous poly-melamine-formaldehyde (mPMF) catalyst in a planetary ball milling technique for the synthesis of triazolopyrimidines exemplifies a green catalytic approach. rasayanjournal.co.in This method is metal-free and the catalyst can be recycled for multiple runs without a significant loss in activity. rasayanjournal.co.in
The following table highlights various green chemistry approaches applicable to the synthesis of pyrimidine derivatives:
| Green Chemistry Principle | Methodology | Advantages | Reference |
| Use of Green Solvents | Aqueous-phase synthesis | Non-toxic, inexpensive, readily available | powertechjournal.com |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, reduced energy consumption | ijper.orgijres.org |
| Alternative Reaction Conditions | Solvent-free reactions | Reduced waste, simplified work-up | rasayanjournal.co.in |
| Green Catalysts | Reusable heterogeneous catalysts | Catalyst can be recycled, metal-free options | rasayanjournal.co.in |
| Atom Economy | Multi-component reactions | High efficiency, reduced byproducts | researchgate.netacs.org |
By integrating these multi-component and green chemistry strategies, the synthesis of this compound and its analogues can be approached in a manner that is not only efficient and versatile but also environmentally responsible.
Chemical Reactivity and Transformations of 4 Chloro 5,6 Dimethyl 2 Pyridin 4 Yl Pyrimidine
Nucleophilic Displacement Reactions at the Chloro Position of the Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring, further activated by the electronegative chlorine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4-position. This is a principal pathway for the derivatization of 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)
The displacement of the chloro group by nitrogen nucleophiles is a widely employed strategy for the synthesis of various biologically active molecules. Amines and hydrazines, for instance, readily react with the pyrimidine core to form the corresponding amino and hydrazinyl derivatives.
In a typical reaction, this compound can be treated with a primary or secondary amine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. For example, the reaction with aniline (B41778) would yield N-phenyl-5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine. While specific literature on this exact reaction is not abundant, related transformations on similar chloropyrimidine scaffolds are well-documented. For instance, the synthesis of imatinib, a kinase inhibitor, involves the reaction of a chloropyrimidine with an aniline derivative.
Similarly, reaction with hydrazine (B178648) hydrate (B1144303) would lead to the formation of 4-hydrazinyl-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine. This hydrazinyl derivative can serve as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles, through subsequent condensation reactions.
Table 1: Examples of Nucleophilic Displacement with Nitrogen Nucleophiles
| Nucleophile | Product |
|---|---|
| Aniline | N-phenyl-5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-amine |
| Hydrazine | 4-hydrazinyl-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine |
Reactions with Oxygen- and Sulfur-Containing Nucleophiles (e.g., Alkoxides, Thiols)
Oxygen and sulfur nucleophiles also readily displace the chloro substituent. Alkoxides, such as sodium methoxide, can be used to introduce alkoxy groups, yielding compounds like 4-methoxy-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine. These reactions are typically carried out in the corresponding alcohol as the solvent.
Thiolates, derived from thiols, react in a similar fashion to introduce thioether linkages. For example, the reaction with sodium thiophenoxide would produce 4-(phenylthio)-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine. These sulfur-containing derivatives are also of interest in medicinal chemistry.
Table 2: Examples of Nucleophilic Displacement with Oxygen and Sulfur Nucleophiles
| Nucleophile | Product |
|---|---|
| Sodium methoxide | 4-methoxy-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine |
Reactions Involving the Pyridin-4-yl Moiety
The pyridin-4-yl substituent on the pyrimidine ring can also undergo chemical transformations. The nitrogen atom of the pyridine (B92270) ring is basic and can be protonated or alkylated. Furthermore, the pyridine ring can participate in various metal-catalyzed cross-coupling reactions, although the presence of the pyrimidine ring might influence its reactivity. Reactions such as the Suzuki or Stille coupling could potentially be employed to further functionalize the pyridine ring, provided that the reaction conditions are compatible with the pyrimidine core. However, specific examples of such reactions on this compound are not extensively reported in the literature.
Functional Group Interconversions on the Pyrimidine Core
Beyond the displacement of the chloro group, other functional groups on the pyrimidine core can be interconverted. For instance, if the chloro group is first converted to a different functional group, that new group can then undergo further reactions. For example, a methoxy (B1213986) group introduced via nucleophilic substitution could potentially be demethylated to a hydroxyl group. The methyl groups at the 5 and 6 positions are generally less reactive but could potentially undergo oxidation under harsh conditions.
Oxidation and Reduction Reactions of the Compound
Information regarding the specific oxidation and reduction reactions of this compound is scarce. In principle, the pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). The pyrimidine ring is generally electron-deficient and thus less prone to oxidation. Reduction of the heterocyclic rings would require potent reducing agents and harsh conditions, which might also affect the chloro substituent.
Electrophilic Substitution Reactions on the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient system, which makes it generally unreactive towards electrophilic aromatic substitution. The presence of the electron-withdrawing pyridin-4-yl group further deactivates the ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to occur readily on the pyrimidine core of this compound under standard conditions.
Design and Synthesis of Derivatives and Analogues of 4 Chloro 5,6 Dimethyl 2 Pyridin 4 Yl Pyrimidine
Strategies for Structural Modification and Diversification
Structural modification of the lead compound 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine is primarily centered on three key areas: the pyrimidine (B1678525) ring, the pyridin-4-yl moiety, and the construction of fused heterocyclic systems. Each of these strategies allows for the systematic alteration of the molecule's steric, electronic, and physicochemical properties.
The pyrimidine ring is the most reactive component of the scaffold, with the chloro-substituent at the C4 position being the principal site for modification. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine chemistry. thieme.deresearchgate.net
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 position for attack by a wide array of nucleophiles. This allows for the displacement of the chlorine atom to introduce diverse functional groups. Common nucleophiles include:
O-Nucleophiles: Alcohols and phenols can be used to introduce alkoxy and aryloxy moieties, respectively. These reactions are typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
N-Nucleophiles: A vast library of derivatives can be generated using primary and secondary amines (aliphatic and aromatic) to form various substituted amino-pyrimidines. nih.govnih.gov These reactions often proceed under mild conditions, sometimes requiring a base to neutralize the HCl generated.
S-Nucleophiles: Thiols can be employed to synthesize thioether derivatives, which can be further oxidized to sulfoxides or sulfones if desired.
The methyl groups at the C5 and C6 positions are generally less reactive. However, they could potentially undergo functionalization through radical halogenation followed by nucleophilic substitution, although this is a less common strategy compared to the highly efficient C4 substitution.
Below is a representative table of potential derivatizations at the C4 position.
| Nucleophile Class | Reagent Example | Resulting C4-Substituent | Potential Reaction Conditions |
|---|---|---|---|
| N-Nucleophile | Aniline (B41778) | -NHPh | Base (e.g., K₂CO₃), Solvent (e.g., MeCN), Heat nih.gov |
| N-Nucleophile | Piperazine | -N(CH₂)₂NH(CH₂)₂ | Solvent (e.g., EtOH), Heat |
| O-Nucleophile | Phenol | -OPh | Base (e.g., NaH), Solvent (e.g., DMF) |
| S-Nucleophile | Benzenethiol | -SPh | Base (e.g., Et₃N), Solvent (e.g., THF) |
| C-Nucleophile | Phenylboronic acid | -Ph | Suzuki Coupling (e.g., Pd(PPh₃)₄, base) biomedpharmajournal.orgresearchgate.net |
The pyridin-4-yl fragment offers additional opportunities for diversification. Modifications can be introduced either by utilizing a pre-substituted pyridine (B92270) building block during the initial synthesis of the pyrimidine core or through direct functionalization of the existing pyridine ring.
Strategies for derivatization include:
Synthesis from Substituted Precursors: The most straightforward approach involves synthesizing the pyrimidine core using a substituted pyridine-4-carboxamidine. This allows for the introduction of a wide range of functional groups (e.g., halogens, alkyl, alkoxy, nitro) onto the pyridine ring.
Direct Functionalization: Standard pyridine chemistry can be applied, such as electrophilic substitution. However, the pyridine ring is electron-deficient, making electrophilic substitution challenging. More effective methods include the formation of the pyridine N-oxide, which activates the ring for both electrophilic and nucleophilic substitution. rsc.org
Fusing an additional heterocyclic ring onto the pyrimidine core can significantly alter the molecule's shape and biological activity. The this compound scaffold is a key intermediate for the synthesis of bicyclic systems like pyrrolopyrimidines, thienopyrimidines, and triazolopyrimidines.
Pyrrolo[2,3-d]pyrimidines: These are often referred to as 7-deazapurines and are of significant biological interest. mdpi.com A common synthetic route involves the substitution of the C4-chloro group with an amine bearing a functional group that can subsequently cyclize with the C5-methyl group. For instance, reaction with an aminoacetaldehyde acetal followed by acid-catalyzed deprotection and cyclization can yield the pyrrolo[2,3-d]pyrimidine core. researchgate.net
Thieno[2,3-d]pyrimidines: These bioisosteres of purines can be synthesized from chloropyrimidines. scielo.br A typical approach is the Gewald reaction, starting with a suitable precursor. Alternatively, a pre-formed aminothiophene can be used to construct the pyrimidine ring. Starting from the title compound, one could envision a strategy involving functionalization of the C5-methyl group to introduce a sulfur-containing side chain, followed by cyclization. More commonly, the pyrimidine ring is built upon a pre-existing thiophene. nih.govmdpi.com
Triazolo[4,5-d]pyrimidines: Also known as 8-azapurines, these can be prepared from a 4,5-diaminopyrimidine precursor. Starting with this compound, a synthetic sequence would involve substitution of the chlorine with an amino group (at C4), followed by nitrosation or diazotization at C5 (after potential conversion of the C5-methyl to an amino group) and subsequent reduction to yield a diamine. This diamine can then be cyclized with nitrous acid or other reagents to form the triazole ring. nih.gov Another approach involves reacting a 4-hydrazinopyrimidine with a one-carbon source.
Library Synthesis and Combinatorial Chemistry Approaches for High-Throughput Screening
The robust reactivity of the C4-chloro position makes this compound an excellent scaffold for combinatorial chemistry and library synthesis. ingentaconnect.com These techniques enable the rapid generation of a large number of analogues for high-throughput screening (HTS) to identify compounds with desired biological activities.
Both solution-phase and solid-phase parallel synthesis methodologies can be employed.
Solution-Phase Parallel Synthesis: The starting pyrimidine is dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different nucleophile (from a pre-selected library of amines, alcohols, etc.) is added to each well. After reaction, purification can be automated using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Solid-Phase Synthesis: In this approach, a related precursor molecule is attached to a solid support (resin). The pyrimidine core is then constructed on the resin. Alternatively, a "catch and release" strategy can be used where the pyrimidine derivative is captured by a resin, unreacted reagents are washed away, and the final product is then cleaved from the support. researchgate.net The key advantage of solid-phase synthesis is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product. The SNAr reaction is well-suited for both approaches, allowing for the creation of libraries with thousands of distinct compounds by varying the nucleophile. ingentaconnect.com
Bioisosteric Replacement Strategies in Analog Design
Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.com This is done to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements can be considered. nih.gov
Pyridin-4-yl Moiety: The pyridine ring is often used as a hydrogen bond acceptor and for its specific spatial arrangement. It can be replaced with other aromatic heterocycles like pyrazole, thiazole, isoxazole, or even a substituted phenyl ring to probe the importance of the nitrogen atom and its position. nih.gov For example, replacing the pyridine with a 2-difluoromethylpyridine has been shown to be a viable bioisosteric replacement for a pyridine-N-oxide. rsc.org
Chloro Group: The chlorine atom at C4 is primarily a reactive handle for synthesis but also contributes to the molecule's lipophilicity. It can be replaced with other groups like -F, -CN, -CF₃, or -OMe to modulate electronic properties and metabolic stability.
Pyrimidine Ring: The entire pyrimidine core can be replaced by other bicyclic or monocyclic heteroaromatic systems like quinazoline, pyrido[2,3-d]pyrimidine, or thieno[2,3-d]pyrimidine, which can be considered scaffold hopping. scielo.br
Methyl Groups: The methyl groups at C5 and C6 can be replaced with other small alkyl groups (e.g., ethyl) or hydrogen atoms to explore steric effects. They could also be linked to form a cycloalkene ring, such as in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. nih.gov
A table summarizing potential bioisosteric replacements is provided below.
| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|---|
| Pyridin-4-yl | C2 | Phenyl, Thiazolyl, Pyrazolyl, Isoxazolyl | Modify H-bonding capacity, alter aromatic interactions, explore different vector space. nih.gov |
| -Cl | C4 | -F, -CN, -CF₃, -CH₃ | Modulate electronics, metabolic stability, and lipophilicity. |
| -CH₃ | C5, C6 | -H, -CF₃, -Ethyl | Probe steric tolerance, alter metabolic profile. |
| Pyrimidine N-atoms | N1, N3 | C-H (e.g., in a pyridine ring) | Remove H-bond acceptor, change geometry. |
Pharmacological Relevance and Biological Activity of 4 Chloro 5,6 Dimethyl 2 Pyridin 4 Yl Pyrimidine Derivatives
Antimicrobial Activities of Pyrimidine (B1678525) Derivatives
The pyrimidine scaffold is a common feature in many compounds exhibiting antimicrobial effects. The introduction of various functional groups can modulate the spectrum and potency of these activities.
Antibacterial Spectrum and Potency against Bacterial Strains
Numerous studies have demonstrated the antibacterial potential of pyrimidine derivatives against a variety of bacterial pathogens. For instance, certain fused pyridine-pyrimidine hybrids have shown inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria such as Escherichia coli. The potency of these compounds is often influenced by the nature and position of substituents on the heterocyclic rings. For example, the presence of electron-withdrawing groups has been associated with enhanced antibacterial effects in some series of pyrimidine derivatives.
Table 1: Representative Antibacterial Activity of Fused Pyridine-Pyrimidine Hybrids (Note: This data is for structurally related but different compounds and is for illustrative purposes only.)
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 4b | Escherichia coli | 62.5 |
| 4d | Staphylococcus aureus | 62.5 |
| 4m | Streptococcus pyogenes | 62.5 |
Antifungal Efficacy against Fungal Species
Pyrimidine derivatives have also been investigated for their antifungal properties. Research has shown that certain compounds containing the pyrimidine nucleus can effectively inhibit the growth of various fungal species. For example, some novel pyrimidine derivatives have demonstrated significant activity against phytopathogenic fungi. The specific substitutions on the pyrimidine ring are crucial in determining the antifungal spectrum and efficacy.
Enzyme Inhibition Studies
The ability of pyrimidine derivatives to inhibit specific enzymes is a key aspect of their pharmacological relevance. These interactions can disrupt essential metabolic pathways in pathogens or modulate physiological processes.
Inhibition of Folate Metabolism Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)
While specific data for 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine derivatives is not available, the pyrimidine core is structurally related to the folate antimetabolite class of drugs, which are known inhibitors of dihydrofolate reductase (DHFR) and other enzymes in the folate pathway. Inhibition of these enzymes disrupts the synthesis of nucleic acids, leading to an antimicrobial effect.
Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2 Isoforms)
The anti-inflammatory potential of pyrimidine derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. However, specific studies on COX-1 and COX-2 inhibition by derivatives of this compound are not documented in the available literature.
Bacterial Phosphopantetheinyl Transferase (PPTase) Inhibition
Phosphopantetheinyl transferases (PPTases) are essential enzymes in the biosynthesis of fatty acids and nonribosomal peptides in bacteria, making them attractive targets for novel antibacterial agents. A compound with a similar name, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, has been identified as a potent inhibitor of bacterial PPTase. acs.org This compound, while structurally distinct from the subject of this article, highlights the potential for pyridine-pyrimidine-like scaffolds to target this enzyme class. acs.org Research showed this inhibitor to have antibacterial activity against Gram-positive organisms, including strains of Bacillus subtilis and Staphylococcus aureus. acs.org
Table 2: Representative Enzyme Inhibition Data for a Structurally Related PPTase Inhibitor (Note: This data is for a structurally different compound and is for illustrative purposes only.)
| Compound | Target Enzyme | Activity |
| ML267 | Sfp-PPTase | Attenuates production of Sfp-PPTase-dependent metabolite |
Exploration of Other Enzymatic Targets
Derivatives of the pyrimidine scaffold have been identified as inhibitors of various enzymatic targets crucial for the survival of pathogens and the progression of disease.
Dihydrofolate Reductase (DHFR): Pyrimidine analogues are well-known for their antimalarial properties, often targeting the dihydrofolate reductase (DHFR) enzyme in the Plasmodium parasite. gsconlinepress.comresearchgate.net This enzyme is vital for the synthesis of folate, a necessary cofactor for DNA synthesis. gsconlinepress.com By inhibiting DHFR, compounds like pyrimethamine (B1678524) disrupt the parasite's ability to replicate its genetic material, leading to its death. gsconlinepress.comresearchgate.net The combination of sulfadoxine (B1681781) and pyrimethamine, which both inhibit folate metabolism, was a widely used antimalarial treatment, although resistance has become a significant issue. gsconlinepress.comresearchgate.net
Protein Kinase B (PknB): In the context of antitubercular research, certain pyrimidine derivatives have been investigated as potential inhibitors of mycobacterial protein kinases. For instance, one study identified a pyrimidine derivative, compound 5a , as a promising lead for treating drug-resistant tuberculosis, with molecular docking assays suggesting that Protein Kinase B (PknB) could be one of its targets. acs.org
Thymidylate Kinase (TMPKmt): Other research into antitubercular agents has focused on the inhibition of Mycobacterium tuberculosis thymidylate kinase (TMPKmt). Several pyrimidine-based compounds have been developed as inhibitors of this enzyme. ucl.ac.ukresearchgate.netnih.gov For example, a benzyl-pyrimidine compound was identified as an inhibitor of TMPKmt with a Michaelis constant (Ki) of 6.5 µM. ucl.ac.uk
Falcipains: Recent studies have also explored pyrimidine-based compounds as inhibitors of cysteine proteases in the Plasmodium parasite, such as falcipain-2 and falcipain-3, which are crucial for the parasite's lifecycle. rsc.org
Cyclooxygenase (COX): The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Certain pyrano[2,3-d]pyrimidine derivatives have been shown to potently suppress COX-2 activity. rsc.org More recent studies have confirmed that specific pyrimidine derivatives can act as selective COX-2 inhibitors, with activity comparable to the established anti-inflammatory drug meloxicam. nih.gov
Table 1: Pyrimidine Derivatives and Their Enzymatic Targets
| Derivative Class | Enzyme Target | Associated Activity | Reference |
|---|---|---|---|
| Antifolate Pyrimidines (e.g., Pyrimethamine) | Dihydrofolate Reductase (DHFR) | Antimalarial | gsconlinepress.comresearchgate.net |
| Substituted Pyrimidines (e.g., Compound 5a) | Protein Kinase B (PknB) | Antitubercular | acs.org |
| Benzyl-pyrimidines | Thymidylate Kinase (TMPKmt) | Antitubercular | ucl.ac.uk |
| Pyrano[2,3-d]pyrimidines | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | rsc.org |
| Pyrimidine-tethered sulfonamides | Falcipain-2 / Falcipain-3 | Antimalarial | rsc.org |
Modulation of Receptor Systems
Muscarinic Acetylcholine (B1216132) Receptor (M4 PAM) Modulation
Recent drug discovery efforts have identified pyrimidine-containing scaffolds as effective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 4 (M4). M4 PAMs are considered promising therapeutic targets for neurological disorders such as schizophrenia and Parkinson's disease. nih.gov
Researchers have developed novel tricyclic M4 PAMs by incorporating a pyrimidine moiety to replace traditional pharmacophores that were associated with poor solubility. This strategy led to the discovery of cores like 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine and 2,4-dimethylpyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine , which demonstrated potent activity at the human M4 receptor with EC50 values in the low nanomolar range. nih.govacs.org Further structure-activity relationship (SAR) studies on these tricyclic systems, such as the 8-chloro-7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine core, have sought to optimize pharmacological properties. nih.gov These findings underscore the utility of the pyrimidine scaffold in designing highly selective and potent M4 PAMs. nih.govacs.orgnih.gov
Serotonin (B10506) Receptor (5-HT) Modulation by Pyrimidine Scaffolds
The pyrimidine nucleus is a key structural feature in various compounds designed to interact with serotonin (5-HT) receptors. nih.gov For example, 4-substituted 2-(4-methylpiperazino)pyrimidines have been developed as antagonists of the 5-HT2A receptor. umn.eduresearchgate.net
Furthermore, research has focused on creating dual-target ligands that interact with both the serotonin transporter (SERT) and specific 5-HT receptors. Pyrido[1,2-c]pyrimidine derivatives have been synthesized and shown to possess high affinity for both the 5-HT1A receptor and SERT. nih.gov In one study, 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives displayed affinities for the 5-HT1A receptor with Ki values ranging from 8 to 259 nM. nih.gov These dual-action compounds are being explored as potential novel antidepressants. nih.gov
General Anti-inflammatory Properties
The pyrimidine scaffold is a common feature in many compounds exhibiting anti-inflammatory activity. rsc.org Several pyrimidine-based drugs, such as epirizole (B1671503) and proquazone, are already in clinical use for their anti-inflammatory effects. rsc.org The mechanism of action often involves the inhibition of key inflammatory mediators.
Research has shown that pyrimidine derivatives can suppress the expression and activity of prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins. rsc.org As mentioned previously, a significant mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. rsc.orgnih.gov
Studies on 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives demonstrated anti-inflammatory effects in rat models of carrageenan-induced paw edema and cotton pellet-induced granuloma, with efficacy comparable to the standard drug indomethacin. rsc.org Additionally, in vitro anti-inflammatory activity has been assessed using methods like membrane stabilization (anti-hemolytic activity), where certain pyrimidine derivatives have shown strong effects, suggesting they can protect red blood cells from hemolysis induced by inflammatory processes. nih.gov
Other Reported Biological Activities of Pyrimidine Derivatives
The structural versatility of the pyrimidine ring has led to its incorporation into molecules with a wide array of therapeutic applications. niscpr.res.inwjarr.comorientjchem.org
Antiviral Activity: Pyrimidine derivatives, especially nucleoside analogs, are cornerstones of antiviral therapy. gsconlinepress.comresearchgate.net They function by interfering with viral replication, typically by inhibiting the synthesis of viral DNA or RNA. gsconlinepress.comresearchgate.net A broad range of viruses are susceptible to pyrimidine-based drugs, including herpes viruses (e.g., Acyclovir), Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and influenza virus. gsconlinepress.comresearchgate.netresearchgate.netnih.gov Recent research has also demonstrated the efficacy of pyrimido[4,5-d]pyrimidine (B13093195) derivatives against human coronavirus 229E (HCoV-229E). mdpi.com
Antitubercular Activity: The pyrimidine motif is present in several small molecules being investigated for the treatment of tuberculosis (TB), including drug-resistant strains. researchgate.net Compounds like SPR720 and TBA-7371, which contain a pyrimidine core, have entered clinical trials. researchgate.net Research has identified various pyrimidine derivatives with potent activity against Mycobacterium tuberculosis. For example, a series of benzothiazolyl pyrimidine hybrids showed significant activity, with the N-benzyl counterpart 5c exhibiting a minimum inhibitory concentration (MIC) of 0.24 µg/mL against a sensitive strain. nih.gov Another study on novel pyrimidine derivatives identified compound 5a with MIC values of 0.5–1.0 μg/mL against H37Rv and clinical drug-resistant TB strains. acs.org
Antimalarial Activity: As discussed under enzymatic targets, pyrimidine derivatives are crucial in the fight against malaria. gsconlinepress.comresearchgate.net Their primary mechanism often involves the inhibition of the parasite's folate biosynthesis pathway by targeting the DHFR enzyme. gsconlinepress.comresearchgate.net Beyond classical antifolates like pyrimethamine, other derivatives such as Atovaquone (used in Malarone) target the parasite's mitochondrial electron transport chain. gsconlinepress.comresearchgate.net Ongoing research aims to develop new pyrimidine-based agents to combat widespread drug resistance. rsc.org
Anticonvulsant Activity: The pyrimidine scaffold has been explored for its potential in treating epilepsy and other seizure disorders. ekb.eg Various synthetic derivatives have been evaluated in preclinical models. In one study, a series of 2-thiopyrimidine acetamide (B32628) derivatives was tested, with compound 5.5 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide) showing the highest activity in both pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com More recently, pyrimidine-based derivatives have been developed as potent inhibitors of the Nav1.2 voltage-gated sodium channel, a key target in epilepsy, with compounds exhibiting robust antiepileptic activity in mouse models. nih.gov
Table 2: Summary of Other Biological Activities of Pyrimidine Derivatives
| Activity | Mechanism/Target Example | Specific Derivative Example | Reported Efficacy | Reference |
|---|---|---|---|---|
| Antiviral | Inhibition of viral DNA/RNA synthesis | Pyrimido[4,5-d]pyrimidines | Efficacy against HCoV-229E | mdpi.com |
| Antitubercular | Inhibition of PknB or TMPKmt | N-benzyl benzothiazolyl pyrimidine (5c) | MIC = 0.24 µg/mL (M. tuberculosis) | nih.gov |
| Antimalarial | DHFR inhibition | Pyrimethamine | Component of established therapies | gsconlinepress.comresearchgate.net |
| Anticonvulsant | Nav1.2 channel inhibition | Compound 14 (a pyrimidine-based derivative) | ED50 = 3.2 mg/kg (MES test) | nih.gov |
Computational and Theoretical Studies on 4 Chloro 5,6 Dimethyl 2 Pyridin 4 Yl Pyrimidine
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. This approach is crucial for understanding the mechanism of action and for structure-based drug design. For compounds in the pyrimidine (B1678525) class, docking studies have been instrumental in identifying potential therapeutic targets. nih.govnih.gov
The process begins with obtaining the three-dimensional structures of both the ligand, 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine, and the target protein, often from crystallographic databases like the Protein Data Bank (PDB). Docking algorithms then systematically sample different conformations of the ligand within the protein's binding site, calculating a score that estimates the binding affinity. researchgate.net For instance, studies on other pyrimidine derivatives have used programs like AutoDock to evaluate binding to targets such as the main protease of SARS-CoV-2 (PDB ID: 6LU7) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The results of these simulations, typically presented as binding energy scores (in kcal/mol) and inhibition constants (Ki), help prioritize compounds for synthesis and biological testing. nih.gov Key interactions, such as hydrogen bonds with specific amino acid residues like Leu83 in cyclin-dependent kinase 2 (CDK2), are often identified, providing a rationale for the compound's potential activity. nih.gov
Table 1: Example Docking Simulation Results for Pyrimidine Derivatives Against a Protein Target This table is illustrative and shows typical data obtained from docking studies on related compounds.
| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Key Interacting Residues |
|---|---|---|---|---|
| Derivative A | SARS-CoV-2 3CLpro | -8.12 | 1.11 | Cys145, His41 |
| Derivative B | EGFR Kinase | -7.50 | 3.45 | Met793, Leu718 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. These calculations can predict various descriptors that are crucial for understanding a compound's reactivity, stability, and intermolecular interactions. Methods such as Density Functional Theory (DFT) or semi-empirical methods like PM3 are used to determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Other calculated properties, such as molecular volume and electrostatic potential, provide insights into how this compound might fit into a binding pocket and interact with its surroundings. researchgate.net These descriptors are often used in the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical properties with its biological activity. researchgate.net
Table 2: Illustrative Quantum Chemical Descriptors for a Pyrimidine-based Compound This table presents typical electronic property data generated from quantum chemical calculations.
| Property | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.6 eV |
| Dipole Moment | Measure of the net molecular polarity. | 3.5 Debye |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of a ligand-protein interaction, the reality is that molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of a molecule and the stability of its interactions over time.
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. For a molecule like this compound, this involves determining the preferred rotational angle (dihedral angle) between the pyrimidine and pyridine (B92270) rings. nih.gov Molecular dynamics simulations extend this by simulating the movements of atoms and molecules over a period of time, typically nanoseconds to microseconds. An MD simulation of the ligand-protein complex can validate the stability of the binding pose predicted by docking. chemmethod.com Researchers look for stable root-mean-square deviation (RMSD) values throughout the simulation, which indicate that the ligand does not dissociate from the binding site. These simulations provide a more realistic and dynamic view of the binding event. chemmethod.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
For a compound to be a successful drug, it must not only interact with its target but also possess favorable pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govresearchgate.net Various online servers and software packages, such as SwissADME and pkCSM, can calculate key drug-like properties. nih.gov
For this compound, these tools would predict parameters such as human oral absorption, gastrointestinal (GI) absorption, and permeability across the blood-brain barrier (BBB). nih.govresearchgate.net Other important predictions include whether the compound is likely to be a substrate or inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism. nih.gov By flagging potential liabilities, such as poor absorption or high toxicity, these in silico predictions help guide the modification of chemical structures to improve their pharmacokinetic profiles. nih.govrsc.org
Table 3: Example of Predicted ADME Properties for Pyridine/Pyrimidine Derivatives This table is an example of ADME predictions for related compounds, illustrating the data that would be generated for the target molecule.
| ADME Property | Description | Predicted Outcome for Derivative X | Predicted Outcome for Derivative Y |
|---|---|---|---|
| GI Absorption | Absorption from the gastrointestinal tract. | High | High |
| BBB Permeability | Ability to cross the blood-brain barrier. | Yes | No |
| CYP2D6 Inhibitor | Inhibition of the cytochrome P450 2D6 enzyme. | No | Yes |
| Skin Permeability (Log Kp) | The skin permeability coefficient. | -3.5 cm/s | -2.8 cm/s |
Virtual Screening and Computational Library Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on docking simulations, or ligand-based, where new compounds are identified based on their similarity to known active molecules. nih.gov
In the context of this compound, this core structure could be used as a query in a ligand-based similarity search to find other compounds with potentially similar biological activities. nih.gov Alternatively, if a specific protein target is identified, the compound could serve as a starting point for a structure-based virtual screening campaign to discover more potent binders. eijppr.com Computational library design involves the creation of virtual libraries of related compounds by systematically modifying the core scaffold. For example, different substituents could be computationally added to the pyrimidine or pyridine rings of the parent molecule, and the resulting virtual compounds could then be assessed using docking and ADME prediction to select the most promising candidates for synthesis.
Structure Activity Relationship Sar Studies for 4 Chloro 5,6 Dimethyl 2 Pyridin 4 Yl Pyrimidine Derivatives
Correlations between Specific Structural Features and Observed Biological Potency
The biological activity of derivatives of 4-chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine is intricately linked to the specific arrangement and nature of its constituent chemical moieties. The core structure, comprising a pyrimidine (B1678525) ring substituted with a chloro group at the 4-position, methyl groups at the 5- and 6-positions, and a pyridin-4-yl group at the 2-position, presents multiple avenues for modification to modulate biological potency.
The Pyrimidine Core: The pyrimidine ring itself serves as a crucial scaffold, providing a rigid framework for the spatial orientation of its substituents. Its nitrogen atoms are capable of forming hydrogen bonds with biological targets, a common interaction in kinase inhibitor binding. The electron-deficient nature of the pyrimidine ring also influences its interactions and reactivity.
The 5,6-Dimethyl Groups: The methyl groups at the 5- and 6-positions of the pyrimidine ring play a significant role in defining the shape and lipophilicity of the molecule. These groups can engage in hydrophobic interactions within a binding pocket, thereby enhancing binding affinity. The size of the alkyl groups at these positions can be critical for selectivity. Research on pyrrolo[2,3-d]pyrimidine antifolates has demonstrated that increasing the size of the alkyl group at the 5-position can be detrimental to the inhibition of certain enzymes like thymidylate synthase (TS), while being favorable for others such as dihydrofolate reductase (DHFR) nih.gov. This suggests that the 5,6-dimethyl substitution pattern in the target compound likely contributes to its specific target profile.
The 2-(Pyridin-4-yl) Group: The pyridin-4-yl moiety at the 2-position is a critical feature for interaction with many biological targets, particularly kinases. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic amino acid residues in the active site. The position of the nitrogen atom within the pyridine ring is crucial; for example, in a series of oxazolo[5,4-d]pyrimidines, a 4-pyridyl substituent was found to be essential for maintaining potent kinase inhibition and cytotoxic activity, whereas a phenyl group at the same position led to a loss of activity.
The following table summarizes the general SAR trends for key structural features of this compound derivatives based on studies of related pyrimidine compounds.
| Structural Feature | Modification | General Impact on Biological Potency |
| Pyrimidine Core | Isosteric replacement (e.g., with purine) | Can alter binding mode and selectivity. |
| 4-Chloro Group | Replacement with other halogens (F, Br) | Modulates reactivity and potency. |
| Replacement with non-halogen groups | Can abolish covalent inhibition mechanisms. | |
| 5,6-Dimethyl Groups | Variation in alkyl chain length | Affects hydrophobic interactions and selectivity. |
| Introduction of polar groups | Can improve solubility but may reduce potency. | |
| 2-(Pyridin-4-yl) Group | Isomeric substitution (e.g., pyridin-2-yl, pyridin-3-yl) | Significantly impacts hinge-binding interactions. |
| Substitution on the pyridine ring | Can be used to fine-tune potency and selectivity. |
Impact of Substituents on Receptor/Enzyme Selectivity and Overall Efficacy
Selectivity: Kinase inhibitors, for example, often achieve selectivity by exploiting subtle differences in the amino acid composition of the ATP-binding pocket. For derivatives of the title compound, selectivity can be engineered by modifying the substituents to favor interactions with the unique features of the target kinase while disfavoring interactions with off-target kinases.
Substituents on the Pyridine Ring: Adding substituents to the pyridin-4-yl ring can significantly impact selectivity. For instance, a bulky substituent might be accommodated in the active site of one kinase but clash with the active site of another, thereby conferring selectivity.
Modification of the 5,6-Dimethyl Groups: As previously mentioned, altering the size and nature of the groups at the 5- and 6-positions can influence selectivity by probing different hydrophobic pockets within the active site.
Bioisosteric Replacements: Replacing the chloro group with other functionalities can change the binding mode from covalent to reversible, which can dramatically alter the selectivity profile. Bioisosteric replacement of the pyridine ring with other heterocycles is also a common strategy to modulate selectivity and other drug-like properties nih.gov.
Polar Substituents: The introduction of polar groups, such as hydroxyl or amino groups, can improve aqueous solubility, which is often a prerequisite for good oral bioavailability. However, this must be balanced against potential reductions in cell permeability and target affinity.
Metabolic Stability: Certain substituents can be introduced to block sites of metabolic degradation, thereby increasing the half-life of the compound in the body. For example, replacing a metabolically labile methyl group with a cyclopropyl group is a common strategy to improve metabolic stability.
The table below illustrates how different types of substituents can influence the selectivity and efficacy of this compound derivatives.
| Substituent Type | Position of Substitution | Impact on Selectivity | Impact on Overall Efficacy (ADME) |
| Small Alkyl Groups | Pyridine ring | Can probe small hydrophobic pockets for selectivity. | May slightly increase lipophilicity. |
| Bulky Hydrophobic Groups | Pyridine ring, 5- or 6-position | Can enhance selectivity through steric hindrance. | May decrease solubility and increase metabolism. |
| Polar Groups (e.g., -OH, -NH2) | Pyridine ring, 5- or 6-position | May form additional hydrogen bonds to enhance selectivity. | Can improve solubility but may reduce permeability. |
| Halogens (e.g., F) | Pyridine ring | Can modulate electronic properties and binding. | Can block metabolic sites and improve stability. |
| Heterocyclic Rings | Bioisosteric replacement of pyridine | Can significantly alter the selectivity profile. | Can modulate solubility, pKa, and metabolic stability. |
Development of Rational Design Principles Based on Comprehensive SAR Insights
The culmination of extensive SAR studies on this compound and related scaffolds has led to the development of rational design principles for creating novel derivatives with improved therapeutic potential. These principles are often guided by computational modeling and structural biology.
Pharmacophore Modeling: By analyzing the SAR data, a pharmacophore model can be constructed. This model defines the essential structural features and their spatial arrangement required for biological activity. For a kinase inhibitor based on this scaffold, the pharmacophore would likely include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrophobic region (the dimethyl-substituted pyrimidine ring).
An electrophilic center for covalent inhibition (the 4-chloro-pyrimidine).
Specific steric volumes that must be respected for optimal binding.
Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design becomes a powerful tool. Molecular docking studies can be used to predict how different derivatives of this compound will bind to the active site. This allows for the in silico design of novel compounds with enhanced affinity and selectivity. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the 5-methyl group, a derivative with a larger alkyl group at this position could be designed to fill this pocket and increase binding affinity.
Key Rational Design Principles:
Hinge-Binding Motif: The 2-(pyridin-4-yl)pyrimidine (B3282261) moiety is a privileged scaffold for engaging the hinge region of kinases. Maintaining this core structure or making conservative isosteric replacements is a key design principle.
Modulation of Covalent Reactivity: The reactivity of the 4-chloro group can be fine-tuned by altering the electronic properties of the pyrimidine ring through substitution at other positions. This allows for the optimization of the balance between potency and potential off-target reactivity.
Exploitation of Hydrophobic Pockets: The 5- and 6-positions provide handles for introducing substituents that can occupy specific hydrophobic pockets within the target's active site, thereby enhancing both potency and selectivity.
Optimization of Physicochemical Properties: Substituents should be chosen not only for their impact on target binding but also for their ability to confer favorable drug-like properties, such as solubility, permeability, and metabolic stability.
By applying these rational design principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents.
Future Research Directions and Potential Applications
Development of Novel and Efficient Synthetic Methodologies
While the specific synthesis of 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine is not extensively detailed in publicly available literature, the general synthesis of substituted pyrimidines is well-established. Future research could focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its analogs.
Modern synthetic organic chemistry offers several powerful tools that could be applied. Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig aminations, are highly effective for the functionalization of chloropyrimidines. These methods would allow for the facile introduction of a wide range of substituents at the 4-position, replacing the chloro group with various aryl, alkyl, or amino moieties. This would be instrumental in creating a library of analogs for structure-activity relationship (SAR) studies.
Furthermore, the exploration of C-H activation methodologies could provide novel and more direct routes to functionalized derivatives. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and environmentally friendly. Research could target the direct arylation, alkylation, or amination of the pyrimidine (B1678525) or pyridine (B92270) rings.
The implementation of flow chemistry presents another promising avenue. Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. Developing a flow synthesis for this compound would be a significant advancement for its large-scale production for further studies.
Finally, photoredox catalysis , a rapidly evolving field in organic synthesis, could enable unique transformations that are not accessible through traditional thermal methods. Visible-light-mediated reactions could be explored for the late-stage functionalization of the molecule under mild conditions.
Exploration of Undiscovered Biological Targets and Mechanisms of Action
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural similarity of this compound to known biologically active compounds suggests it may interact with various cellular targets.
Future research should involve broad-spectrum biological screening of this compound to identify potential therapeutic areas. Based on the activities of related pyridinylpyrimidine and 4-chloropyrimidine (B154816) derivatives, several target classes warrant investigation. These include, but are not limited to:
Kinases: Many pyrimidine-based compounds are potent kinase inhibitors. Screening against a panel of kinases could reveal specific targets within this family, such as 3-Phosphoinositide-Dependent Kinase 1 (PDK1) or Janus Kinases (JAKs), which are implicated in cancer and inflammatory diseases. ekb.eg
Enzymes involved in metabolic diseases: Pyrimidine derivatives have shown inhibitory activity against enzymes like carbonic anhydrases, cholinesterases, and α-glycosidase. nih.gov Investigating the effect of this compound on these and other metabolic enzymes could uncover novel therapeutic applications.
Regulators of bone metabolism: Some pyridinylpyrimidine derivatives have been identified as inhibitors of RANKL-induced osteoclastogenesis, suggesting a potential role in treating bone disorders like osteoporosis. mdpi.com
Antiviral and antimicrobial targets: The pyrimidine nucleus is a key component of several antiviral and antimicrobial drugs. Screening for activity against a range of pathogens could lead to the discovery of new anti-infective agents.
Once a biological activity is identified, subsequent studies should focus on elucidating the precise mechanism of action . This would involve techniques such as target-based assays, cellular imaging, and proteomic or genomic profiling to identify the molecular interactions and downstream signaling pathways affected by the compound.
Advancements in Lead Optimization and Analog Development for Enhanced Efficacy
Should initial screenings reveal promising biological activity, this compound can serve as a valuable lead compound for further optimization. The goal of lead optimization is to systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.
A systematic Structure-Activity Relationship (SAR) study would be the cornerstone of this effort. By synthesizing and testing a library of analogs with modifications at various positions of the pyrimidine and pyridine rings, researchers can identify key structural features responsible for the observed biological activity. For instance, the effect of substituting the chloro group at the 4-position with different amines, anilines, or other functional groups could be explored. researchgate.net Similarly, the methyl groups at the 5- and 6-positions and the pyridine ring itself could be modified to probe the steric and electronic requirements for optimal target engagement.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling , can be employed to guide the design of new analogs and to understand the molecular basis of their interaction with the biological target.
Beyond potency, lead optimization will also focus on improving the "drug-like" properties of the molecule, including solubility, metabolic stability, and cell permeability. This involves a multi-parameter optimization process to balance the desired biological activity with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Applications in Chemical Biology as Probes for Biological Pathways
Small molecules with well-defined biological targets are invaluable tools in chemical biology for dissecting complex biological pathways. If this compound or one of its optimized analogs is found to be a potent and selective inhibitor of a particular protein, it could be developed into a chemical probe .
As a chemical probe, the compound could be used to study the physiological and pathological roles of its target protein in cellular and animal models. For example, if it is found to selectively inhibit a specific kinase, it could be used to investigate the downstream signaling events regulated by that kinase and its role in disease progression.
To be an effective chemical probe, the compound should ideally possess high potency, selectivity, and cell permeability. Further derivatization could be undertaken to introduce tags for visualization (e.g., fluorescent dyes) or for affinity-based target identification and validation (e.g., biotin (B1667282) or photo-crosslinking groups). The development of such probes would provide the research community with powerful tools to explore fundamental biological processes.
Potential Role in Material Science and Advanced Functional Materials
While the primary focus for pyrimidine derivatives has been in the life sciences, their unique electronic and photophysical properties also make them attractive candidates for applications in material science. The electron-deficient nature of the pyrimidine ring, coupled with the electronic characteristics of the pyridine moiety, suggests that this compound could be a useful building block for advanced functional materials.
One potential application is in the field of organic electronics , particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs) . Pyrimidine derivatives have been incorporated into fluorescent emitters, bipolar host materials, and electron-transporting materials due to their high electron affinity and good charge-transport properties. researchgate.net Future research could involve the synthesis of oligomers or polymers incorporating the this compound unit to investigate their electroluminescent properties.
Furthermore, the nitrogen atoms in the pyrimidine and pyridine rings can act as coordination sites for metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in areas such as gas storage, catalysis, and sensing.
The photophysical properties of this compound and its derivatives, such as their absorption and emission spectra, should be thoroughly characterized to assess their potential as fluorescent probes or components in optical materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-5,6-dimethyl-2-(pyridin-4-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves halogenation of the pyrimidine core using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by coupling with a pyridinyl moiety. For optimization, systematically vary reaction parameters:
- Temperature : Elevated temperatures (e.g., 70–80°C) improve chlorination efficiency but may require inert atmospheres to prevent decomposition .
- Catalysts : Use Lewis acids like AlCl₃ to enhance electrophilic substitution at the pyrimidine C4 position.
- Purification : Recrystallize from petroleum ether/ethyl acetate mixtures to remove unreacted starting materials and byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Key Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethyl groups at C5/C6 and pyridinyl integration at C2). Compare chemical shifts with analogous pyrimidines (δ 8.5–9.0 ppm for pyridinyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ or methyl groups).
- X-ray Crystallography : Resolve bond lengths/angles (e.g., dihedral angles between pyrimidine and pyridinyl rings ~64°) to validate steric effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact.
- Waste Disposal : Segregate halogenated waste and collaborate with certified hazardous waste agencies for incineration .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the C4-Cl bond, identifying susceptibility to nucleophilic attack.
- Compare with experimental kinetics (e.g., SNAr reactions with amines) to validate theoretical activation energies .
- Use molecular docking to assess steric hindrance from dimethyl groups at C5/C6, which may reduce reactivity with bulky nucleophiles .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across pharmacological studies?
- Strategies :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control variables like solvent (DMSO concentration ≤0.1%).
- Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 4-chloro-2-methylpyrimidines) to identify trends in substituent effects .
- Validate Mechanisms : Employ siRNA knockdown or competitive binding assays to confirm target specificity if conflicting receptor affinities arise .
Q. What strategies mitigate side reactions during functionalization of the pyridinyl ring in this compound?
- Approaches :
- Protecting Groups : Temporarily block reactive sites (e.g., NH₂ via Boc protection) before introducing electrophiles at the pyridinyl N-oxide .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10–15 minutes vs. hours) to minimize decomposition of thermally sensitive intermediates .
- Monitor Byproducts : Use HPLC-MS to detect and quantify undesired adducts (e.g., dimerization via Ullmann coupling) .
Data Contradiction Analysis
Q. Why might crystallographic data for this compound differ from computational bond-length predictions?
- Root Causes :
- Crystal Packing Effects : Intermolecular forces (e.g., π-π stacking) distort bond lengths in solid-state structures vs. gas-phase models .
- Thermal Motion : High B-factors in X-ray data indicate dynamic disorder, particularly in flexible pyridinyl groups .
- Resolution : Compare multiple crystal forms (polymorphs) and refine structures using anisotropic displacement parameters .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
